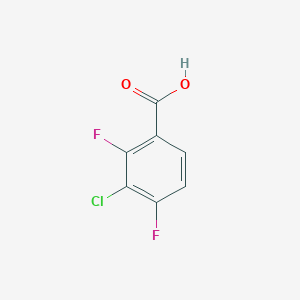

3-Chloro-2,4-difluorobenzoic acid

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions:

Halogenation: One common method to synthesize 3-Chloro-2,4-difluorobenzoic acid involves the halogenation of 2,4-difluorobenzoic acid.

Suzuki-Miyaura Coupling: Another method involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 2,4-difluorobenzoic acid is coupled with a chlorinated aryl halide in the presence of a palladium catalyst.

Industrial Production Methods: Industrial production of this compound often involves large-scale halogenation processes, where the reaction conditions are optimized for high yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: 3-Chloro-2,4-difluorobenzoic acid can undergo nucleophilic aromatic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles such as amines or thiols.

Oxidation and Reduction: This compound can also participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and various amines.

Major Products: The major products formed from these reactions depend on the specific nucleophile or oxidizing agent used. For example, nucleophilic substitution with an amine would yield an amino-substituted benzoic acid derivative .

Scientific Research Applications

Medicinal Chemistry

3-Chloro-2,4-difluorobenzoic acid is utilized in the synthesis of pharmaceutical compounds. Its fluorine atoms can significantly alter the biological activity of the resulting molecules. For instance, fluorinated benzoic acids are often used as intermediates in the development of anti-inflammatory and anti-cancer drugs. The presence of chlorine and fluorine enhances lipophilicity and metabolic stability, which are critical for drug efficacy .

Agrochemical Development

This compound serves as a building block for the synthesis of agrochemicals, particularly herbicides and insecticides. The incorporation of fluorine into pesticides can improve their potency and selectivity against target pests while reducing toxicity to non-target organisms. Research has shown that fluorinated compounds exhibit greater stability under environmental conditions .

Biochemical Research

In biochemical applications, this compound is employed as a reagent in various assays and experiments:

- Molecular Biology : Used in nucleic acid gel electrophoresis and PCR/qPCR techniques for DNA amplification and analysis.

- Protein Biochemistry : Acts as a reagent in protein purification processes and protein labeling for visualization in assays such as Western blotting .

- Cell Biology : Facilitates cell culture studies, including 3D cell cultures and cell isolation techniques .

Case Study 1: Synthesis of Fluorinated Pharmaceuticals

A study explored the synthesis of novel anti-cancer agents using this compound as an intermediate. The introduction of fluorine atoms was found to enhance the binding affinity to cancer cell receptors significantly compared to non-fluorinated analogs. This resulted in a marked increase in therapeutic efficacy in preclinical models .

Case Study 2: Development of Selective Herbicides

Research conducted on herbicides demonstrated that formulations containing this compound exhibited superior selectivity towards specific weed species while minimizing damage to crops. Field trials indicated a reduction in herbicide application rates by up to 30% without compromising effectiveness .

Summary Table of Applications

| Application Area | Description | Benefits |

|---|---|---|

| Medicinal Chemistry | Intermediate for drug synthesis | Enhanced biological activity |

| Agrochemical Development | Building block for pesticides | Improved potency and environmental stability |

| Biochemical Research | Reagent in molecular biology assays | Facilitates advanced research methodologies |

Mechanism of Action

The mechanism of action of 3-Chloro-2,4-difluorobenzoic acid depends on its specific applicationThe presence of chlorine and fluorine atoms can enhance its binding affinity and specificity for certain targets, leading to desired biological or chemical effects .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 3-Chloro-2,4-difluorobenzoic acid

- CAS Number : 154257-75-7

- Molecular Formula : C₇H₃ClF₂O₂

- Molecular Weight : 192.55 g/mol

Synthesis :

this compound is synthesized via multiple routes:

- Route 1 : Starting from 2,6-difluoroaniline through Sandmeyer reaction, bromination, and Grignard reaction (28% overall yield, 99.26% purity) .

- Route 2: From 2,4-difluoro-3-chlorobenzoic acid via nitration, esterification, NO₂ reduction, diazotization, and hydrolysis (70% overall yield) .

Comparison with Structural Analogs

Structural and Physicochemical Properties

Commercial Availability and Cost

Biological Activity

3-Chloro-2,4-difluorobenzoic acid (CAS No. 154257-75-7) is an organic compound with significant biochemical relevance. It is noted for its potential applications in various biological and pharmaceutical research contexts. This article explores its biological activity, properties, and relevant studies.

- Molecular Formula : C₇H₃ClF₂O₂

- Molecular Weight : 192.55 g/mol

- Melting Point : 174-176 °C

- Density : 1.6 g/cm³

- LogP : 3.29

- Partition Coefficient (Log Po/w) : Ranges from 1.38 to 3.16 depending on the method used for calculation .

This compound has been identified as a biochemical reagent that can influence various biological pathways. Its mechanism of action is primarily associated with its ability to interact with specific enzymes and receptors, making it a valuable compound in drug discovery and development.

Biological Activity

The biological activity of this compound has been studied in various contexts:

- Antiparasitic Properties : Research indicates that compounds similar to this compound exhibit antiparasitic activity, particularly against Plasmodium falciparum, the causative agent of malaria. Studies show that modifications to the benzoic acid structure can enhance efficacy against this parasite .

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in metabolic processes. This inhibition can lead to altered metabolic pathways in cells, which is crucial for therapeutic applications .

- Cellular Impact : Investigations have demonstrated that the compound can affect cell viability and proliferation in various cell lines, suggesting potential cytotoxic effects that could be harnessed for cancer treatment .

Study on Antiparasitic Activity

A study focused on the optimization of benzoic acid derivatives reported that structural modifications similar to those found in this compound led to enhanced activity against P. falciparum. The findings indicated that specific substitutions improved both solubility and metabolic stability while maintaining or enhancing antiparasitic potency .

| Compound | EC₅₀ (μM) | Comments |

|---|---|---|

| This compound | 0.010 | High potency against P. falciparum |

| Modified analog | 0.004 | Enhanced activity due to structural changes |

Study on Enzymatic Inhibition

Another study examined the impact of this compound on enzyme activity related to metabolic processes in human liver microsomes. The results showed significant inhibition rates, suggesting its potential as a lead compound in drug development targeting metabolic disorders .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-chloro-2,4-difluorobenzoic acid?

- Methodological Answer : A practical synthesis involves multi-step functionalization starting from halogenated benzoic acid derivatives. For example, nitration, esterification, and hydrolysis steps can achieve regioselective halogenation. A reported protocol achieved a 70% overall yield via nitration of 2,4-difluoro-3-chlorobenzoic acid, followed by esterification, NO₂ reduction, diazotization, and hydrolysis. Characterization was confirmed by IR, NMR, and HRMS . Alternative routes may involve halogen exchange or Friedel-Crafts acylation under controlled conditions (e.g., AlCl₃ catalysis) .

Q. How is the structure of this compound confirmed experimentally?

- Methodological Answer : Spectroscopic techniques are critical:

- ¹H/¹³C NMR : Distinct signals for aromatic protons (δ 7.2–8.0 ppm) and carboxylic acid protons (broad ~12 ppm). Fluorine substituents induce deshielding and splitting patterns .

- IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch) and 1250–1100 cm⁻¹ (C-F stretches) .

- High-Resolution Mass Spectrometry (HRMS) : Exact mass confirmation (e.g., [M-H]⁻ ion at m/z 192.55) .

Q. What solvents and reaction conditions are optimal for its purification?

- Methodological Answer : Recrystallization from ethanol/water mixtures (due to moderate solubility in polar solvents) is common. HPLC with C18 columns and acidic mobile phases (e.g., 0.1% TFA in acetonitrile/water) resolves impurities. Melting points (174–176°C) serve as purity indicators .

Advanced Research Questions

Q. How does the electronic effect of fluorine and chlorine substituents influence reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing nature of F and Cl groups deactivates the aromatic ring, directing electrophilic substitution to specific positions. For example, Suzuki-Miyaura coupling requires Pd catalysts (e.g., Pd(PPh₃)₄) and optimized base conditions (e.g., K₂CO₃ in DMF) to overcome reduced reactivity. Computational studies (DFT) can predict regioselectivity by analyzing frontier molecular orbitals .

Q. What are the challenges in achieving regioselective halogenation during synthesis?

- Methodological Answer : Competing halogenation at ortho/meta/para positions arises due to similar activation energies. Strategies include:

- Directed ortho-metalation : Using directing groups (e.g., -COOH) to control halogen placement .

- Temperature control : Lower temperatures favor kinetic products (e.g., bromination at 0°C vs. 25°C) .

- Catalyst selection : FeCl₃ vs. AlCl₃ alters electrophilic attack sites .

Q. How does this compound behave under acidic or basic hydrolysis conditions?

- Methodological Answer :

- Acidic conditions (H₂SO₄/H₂O) : The carboxylic acid group remains protonated; halogen substituents may undergo partial hydrolysis (e.g., F→OH under prolonged heating) .

- Basic conditions (NaOH) : Deprotonation forms a carboxylate anion, enhancing solubility. Stability studies (TGA/DSC) show decomposition above 200°C .

Q. What computational methods validate its interaction with biological targets (e.g., enzyme inhibition)?

- Methodological Answer : Molecular docking (AutoDock/Vina) and MD simulations assess binding affinity to targets like quinolinecarboxylic acid synthases. QSAR models correlate substituent electronegativity (F, Cl) with inhibitory potency. ADMET predictions evaluate pharmacokinetic profiles .

Q. Data Contradiction Analysis

Q. Discrepancies in reported melting points: How to resolve them?

- Methodological Answer : Variations (e.g., 174–176°C vs. 170–172°C) may stem from polymorphic forms or impurities. Techniques:

- DSC : Identifies polymorph transitions.

- PXRD : Confirms crystalline phase consistency.

- Elemental analysis : Verifies stoichiometric purity .

Q. Conflicting yields in synthetic protocols: What factors contribute?

- Methodological Answer : Yield differences (e.g., 70% vs. 50%) arise from:

- Reaction scale : Microscale vs. bulk synthesis.

- Catalyst aging : Fresh vs. recycled FeCl₃.

- Workup methods : Extraction efficiency (e.g., ethyl acetate vs. DCM) .

Application-Oriented Questions

Q. What role does this compound play in synthesizing antimicrobial agents?

- Methodological Answer : It serves as a key intermediate for 3-quinolinecarboxylic acid derivatives. The chlorine and fluorine groups enhance membrane permeability and target binding (e.g., DNA gyrase inhibition). Synthetic steps involve coupling with aminopyridines via Ullmann or Buchwald-Hartwig reactions .

Properties

IUPAC Name |

3-chloro-2,4-difluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF2O2/c8-5-4(9)2-1-3(6(5)10)7(11)12/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGYZTZAEZMCPSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(=O)O)F)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20378531 | |

| Record name | 3-Chloro-2,4-difluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20378531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154257-75-7 | |

| Record name | 3-Chloro-2,4-difluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20378531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chloro-2,4-difluorobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.